molecular formula C9H7F3O2S B1424988 3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde CAS No. 1311316-18-3

3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde

Cat. No. B1424988
CAS RN: 1311316-18-3
M. Wt: 236.21 g/mol
InChI Key: SIGSIXHCDDTBPZ-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde is a chemical compound with the molecular formula C9H7F3O2S . It has an average mass of 236.211 Da and a monoisotopic mass of 236.011887 Da . This compound is also known by its IUPAC name, 3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde consists of a benzene ring substituted with a methoxy group (OCH3) at the 3rd position, a trifluoromethylsulfanyl group (SCF3) at the 4th position, and a formyl group (CHO) at the 1st position . The exact 3D structure can be viewed using specialized software or online databases .


Physical And Chemical Properties Analysis

3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde has a molecular weight of 236.21 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Molecular Dynamics and Synthesis in Cancer Research

A study involved the design of vanillin derivatives (which share structural similarities with 3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde) for Schiff base condensation with sulfanilamide analogues. Molecular docking and dynamics simulations identified compounds with potent inhibitory actions against breast cancer targets. Experimental validation demonstrated remarkable activities against breast cancer cell lines, suggesting potential as novel inhibitors for cancer therapy (Sahoo et al., 2021).

Oxidation Reactions in Organic Synthesis

Research on the oxidation of methoxy substituted benzyl phenyl sulfides, which are related to the reactivity of 3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde, has distinguished between oxidants acting through single electron transfer versus direct oxygen atom transfer. This differentiation is crucial for understanding the chemical behavior of methoxy substituted benzaldehydes in various synthetic processes (Lai et al., 2002).

Crystal Structure Analysis

The crystal structure of compounds structurally related to 3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde, such as 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, has been elucidated. These studies provide insights into supramolecular interactions and could guide the design of new materials or pharmaceuticals (Caracelli et al., 2018).

Development of Novel Organic Compounds

A facile route to 3-((trifluoromethyl)thio)benzofurans and benzothiophenes showcases the synthetic versatility of compounds like 3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde. These findings have broad implications for the synthesis of compounds with significant functional group tolerance, useful in various chemical industries (Sheng et al., 2014).

Spectroscopic and Structural Studies

Investigations into the molecular structure and vibrational spectral studies of related methoxy-benzaldehydes have underscored the importance of these compounds in understanding the physical and chemical properties of substituted benzaldehydes. This research aids in the development of materials with specific optical properties (Yadav et al., 2018).

properties

IUPAC Name

3-methoxy-4-(trifluoromethylsulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c1-14-7-4-6(5-13)2-3-8(7)15-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGSIXHCDDTBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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